The Elusive Building Block: A Technical Guide to 6-Bromo-5-chloronicotinaldehyde for Advanced Drug Discovery
The Elusive Building Block: A Technical Guide to 6-Bromo-5-chloronicotinaldehyde for Advanced Drug Discovery
For researchers, scientists, and professionals in the fast-paced world of drug development, access to novel chemical building blocks is paramount. These molecular scaffolds are the starting points for synthesizing new chemical entities with the potential to become life-saving therapeutics. One such building block, 6-Bromo-5-chloronicotinaldehyde, presents a unique substitution pattern on the pyridine ring, offering intriguing possibilities for synthetic diversification. However, as this in-depth technical guide will reveal, it is a compound that remains largely unexplored in published literature, making a discussion of its supply, synthesis, and application an exercise in expert extrapolation and analysis of closely related analogues.
This guide provides a comprehensive technical overview of 6-Bromo-5-chloronicotinaldehyde, navigating the current landscape of its availability, proposing logical synthetic strategies based on established methodologies for related compounds, and exploring its potential in medicinal chemistry through an understanding of its inherent reactivity.
Physicochemical Properties and Structural Uniqueness
6-Bromo-5-chloronicotinaldehyde, with the Chemical Abstracts Service (CAS) number 954228-32-1, possesses a distinct molecular architecture. The pyridine core is functionalized with an aldehyde group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 5-position.[1] This arrangement of a reactive aldehyde and two different halogen atoms at electronically distinct positions on the pyridine ring makes it a highly versatile, albeit challenging, synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO | PubChem[1] |
| Molecular Weight | 220.45 g/mol | PubChem[2] |
| IUPAC Name | 6-bromo-5-chloropyridine-3-carbaldehyde | PubChem[1] |
| SMILES | C1=C(C=NC(=C1Cl)Br)C=O | PubChem[1] |
| InChIKey | ZHMQXDVVKJUUBH-UHFFFAOYSA-N | PubChem[1] |
The presence of both bromine and chlorine atoms sets the stage for selective cross-coupling reactions, a cornerstone of modern drug discovery.[3] Generally, the carbon-bromine bond is weaker and more susceptible to oxidative addition with palladium catalysts than the carbon-chlorine bond, allowing for sequential and site-selective functionalization.[3]
Supplier Landscape: Navigating Scarcity and Alternatives
However, researchers can consider closely related isomers that are commercially available and may serve as either direct surrogates in certain applications or as starting points for the synthesis of the target molecule.
| Compound Name | CAS Number | Key Suppliers | Notes |
| 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | BenchChem, ChemScene[4][5] | Isomer with a different substitution pattern. |
| 6-Bromo-2-chloronicotinaldehyde | 1125410-08-3 | Sigma-Aldrich | Isomer with chlorine at the 2-position. |
| 2-Bromo-5-chloronicotinaldehyde | 1227605-52-8 | BLD Pharm[6] | Isomer with bromine at the 2-position. |
| Methyl 5-bromo-6-chloronicotinate | 29241-62-1 | Tokyo Chemical Industry[7] | A potential precursor to the aldehyde. |
For projects requiring the specific 6-bromo-5-chloro substitution pattern, a custom synthesis approach is the most viable path forward.
Devising a Synthetic Strategy: A Logic-Based Approach
In the absence of published synthetic routes for 6-Bromo-5-chloronicotinaldehyde, we can devise a logical pathway based on established transformations for analogous pyridine systems. A plausible retrosynthetic analysis is outlined below.
A forward synthesis could commence from a suitable nicotinic acid derivative. The key challenge lies in the selective introduction of the bromine and chlorine atoms at the desired positions. A potential, though unvalidated, synthetic workflow is presented below.
Proposed Experimental Protocol:
-
Starting Material: Begin with a commercially available dihalonicotinic acid or its ester, such as methyl 5-bromo-6-chloronicotinate.[7]
-
Reduction to the Alcohol: The ester functionality can be selectively reduced to the primary alcohol using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A similar reduction is described for the synthesis of 4-bromo-6-chloronicotinol.[8]
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Oxidation to the Aldehyde: The resulting 6-bromo-5-chloro-3-pyridinemethanol can then be oxidized to the target aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM would be suitable to avoid over-oxidation to the carboxylic acid.[8]
This proposed synthesis is based on analogous transformations and would require significant optimization of reaction conditions.
Applications in Drug Discovery: A World of Potential
The true value of 6-Bromo-5-chloronicotinaldehyde lies in its potential as a versatile scaffold for the synthesis of novel drug candidates. Aldehydes are crucial intermediates in pharmaceutical synthesis, readily undergoing transformations to a variety of functional groups and heterocyclic systems.[9]
The differential reactivity of the C-Br and C-Cl bonds is the key to unlocking the synthetic potential of this molecule. The more reactive C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to introduce molecular diversity at the 6-position.[3][10]
Following the initial functionalization at the 6-position, the less reactive C-Cl bond can then be targeted under more forcing reaction conditions, allowing for the synthesis of tri-substituted pyridine derivatives. The aldehyde group itself can be further elaborated through reactions such as reductive amination, Wittig reactions, or condensation reactions to form various heterocyclic systems.[11]
The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[12] The unique substitution pattern of 6-Bromo-5-chloronicotinaldehyde offers the potential to explore novel chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion: A Call for Further Exploration
6-Bromo-5-chloronicotinaldehyde represents an intriguing yet underexplored building block in the vast landscape of medicinal chemistry. While its commercial availability is currently limited, a logical synthetic pathway can be proposed based on established chemical principles. The true potential of this molecule lies in the differential reactivity of its two halogen atoms, which allows for selective and sequential functionalization, and the versatility of the aldehyde group for further synthetic transformations. For drug discovery programs seeking to explore novel chemical space around the pyridine scaffold, the investment in a custom synthesis of 6-Bromo-5-chloronicotinaldehyde could unlock a wealth of new synthetic possibilities and ultimately lead to the discovery of next-generation therapeutics.
References
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PubChem. 6-bromo-5-chloronicotinaldehyde. National Center for Biotechnology Information. [Link]
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MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
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PubChem. 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. [Link]
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PMC. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]
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PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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